molecular formula C21H22O5 B198088 Lansiumarin C CAS No. 205115-75-9

Lansiumarin C

Cat. No.: B198088
CAS No.: 205115-75-9
M. Wt: 354.4 g/mol
InChI Key: DBHLROWQWPSCQG-AAKUMTKESA-N
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Description

Lansiumarin C is a naturally occurring furocoumarin compound isolated from the branches of Clausena lansium, a plant belonging to the Rutaceae family . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lansiumarin C can be synthesized through a series of chemical reactions involving the coupling of appropriate precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Clausena lansium branches. The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Lansiumarin C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydroperoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions include hydroperoxides, reduced derivatives, and substituted furocoumarins .

Scientific Research Applications

Mechanism of Action

Lansiumarin C exerts its effects through various molecular targets and pathways. It has been shown to decrease nitric oxide and tumor necrosis factor-α production in lipopolysaccharide-induced macrophages . The exact mechanism involves the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.

Comparison with Similar Compounds

Lansiumarin C is unique among furocoumarins due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its specific anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development.

Properties

CAS No.

205115-75-9

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

9-[(2E,6S)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H22O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12,17,22H,1,4,6,10H2,2-3H3/b14-8+/t17-/m0/s1

InChI Key

DBHLROWQWPSCQG-AAKUMTKESA-N

SMILES

CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O

Isomeric SMILES

CC(=C)[C@H](CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)O

Canonical SMILES

CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O

Appearance

Oil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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